(2-Acetyl-6-nitropyridin-4-YL)acetic acid
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Overview
Description
(2-Acetyl-6-nitropyridin-4-YL)acetic acid is a chemical compound with the molecular formula C9H8N2O5 and a molecular weight of 224.17 g/mol . This compound is characterized by the presence of an acetyl group, a nitro group, and a pyridine ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Acetyl-6-nitropyridin-4-YL)acetic acid typically involves the nitration of pyridine derivatives followed by acetylation. One common method involves the reaction of 2-acetylpyridine with nitric acid to introduce the nitro group at the 6-position. The reaction conditions usually require a controlled temperature and the presence of a catalyst to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration and acetylation processes. These methods often utilize continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
(2-Acetyl-6-nitropyridin-4-YL)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or ketones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The acetyl and nitro groups can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
(2-Acetyl-6-nitropyridin-4-YL)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2-Acetyl-6-nitropyridin-4-YL)acetic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The acetyl group may also play a role in modulating the compound’s activity by influencing its binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features but different biological activities.
Thiazole derivatives: Compounds with a thiazole ring that exhibit diverse biological activities, including antimicrobial and anticancer properties
Uniqueness
(2-Acetyl-6-nitropyridin-4-YL)acetic acid is unique due to its specific combination of functional groups (acetyl and nitro) and its pyridine ring structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C9H8N2O5 |
---|---|
Molecular Weight |
224.17 g/mol |
IUPAC Name |
2-(2-acetyl-6-nitropyridin-4-yl)acetic acid |
InChI |
InChI=1S/C9H8N2O5/c1-5(12)7-2-6(4-9(13)14)3-8(10-7)11(15)16/h2-3H,4H2,1H3,(H,13,14) |
InChI Key |
KSIYBHDBYONVJS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC(=CC(=C1)CC(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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